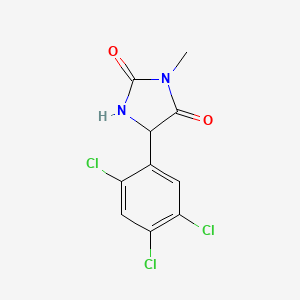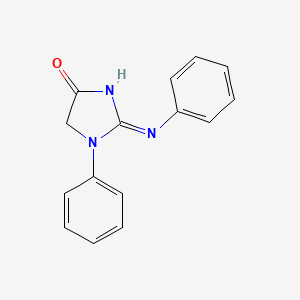
2-Anilino-1-phenylimidazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-1-phenylimidazolin-4-one is a chemical compound with the molecular formula C15H13N3O. It is known for its unique structure, which includes an aniline group attached to an imidazolinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-1-phenylimidazolin-4-one typically involves the reaction of aniline with phenylglyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolinone ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilino-1-phenylimidazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imidazolinone ring to an imidazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents.
Major Products Formed
The major products formed from these reactions include quinones, imidazolidine derivatives, and various substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 2-Anilino-1-phenylimidazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anilino-4-amino substituted quinazolines: These compounds also exhibit biological activity and are used as antimalarial agents.
2-Anilino-4-thiazolyl-pyrimidines:
Uniqueness
2-Anilino-1-phenylimidazolin-4-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets.
Propriétés
Numéro CAS |
33532-91-1 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-phenyl-2-phenyliminoimidazolidin-4-one |
InChI |
InChI=1S/C15H13N3O/c19-14-11-18(13-9-5-2-6-10-13)15(17-14)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,19) |
Clé InChI |
DDFRYCQVSCPOQV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





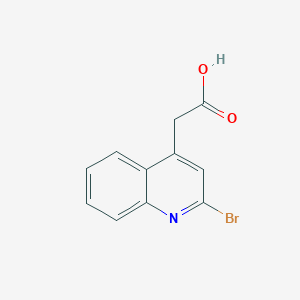
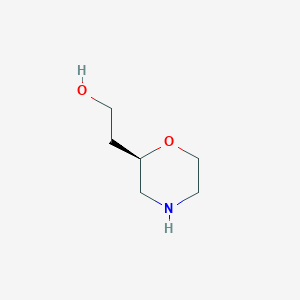
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)

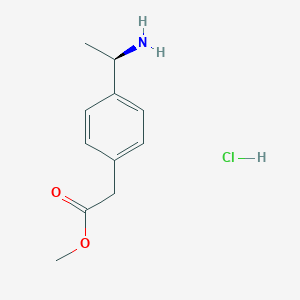
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)
